

Application Note: High-Recovery Extraction of Atrazine from Environmental Water Samples

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Compound of Interest		
Compound Name:	Akton	
Cat. No.:	B1233760	Get Quote

Introduction

Atrazine is a widely used herbicide for the control of broad-leaved weeds in crops such as corn and sugarcane.[1] Its persistence and mobility in soil can lead to the contamination of ground and surface water, posing potential risks to environmental and human health.[2] Regulatory bodies have set stringent limits for atrazine levels in drinking water, necessitating sensitive and reliable analytical methods for its detection.[3][4] This application note details a robust protocol for the extraction and preconcentration of atrazine from various water matrices using solid-phase extraction (SPE), followed by quantitative analysis via liquid chromatography-mass spectrometry (LC-MS/MS). The described method is suitable for researchers in environmental science, analytical chemistry, and toxicology.

Solid-phase extraction is a preferred method for the cleanup and enrichment of atrazine from complex water samples due to its efficiency, low solvent consumption, and ability to handle various sample volumes.[1][2] This protocol has been optimized to ensure high recovery rates and low limits of detection, making it applicable for trace-level analysis in environmental monitoring.

Quantitative Data Summary

The following tables summarize the performance of various SPE and analytical methods for the determination of atrazine in water samples as reported in the literature.

Table 1: Atrazine Recovery Rates using Solid-Phase Extraction



Sorbent Material	Water Matrix	Fortification Level	Average Recovery (%)	Reference
Nanoporous Carbon (NPC- PBZ-m)	Rice Fields, Fish Farms, Canal Water	Not Specified	98–117%	[5]
Magnetic Nanocomposite (ACC@NiCo ₂ O ₄ @Fe ₃ O ₄)	Water	Not Specified	91–94%	[6]
C18	Distilled Water	Not Specified	96.6 ± 2.8%	
C18	River Water	Not Specified	91.7 ± 3.6%	
Unspecified SPE	Water Samples	0.5 - 25 mg/L	82.5–107.6%	[2]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Atrazine in Water

Analytical Method	LOD	LOQ	Reference
HPLC-UV	1.25 μg/L	3.79 μg/L	[1][5]
HPLC-DAD	0.5 ng/mL (0.5 μg/L)	1.7 ng/mL (1.7 μg/L)	[6]
GC-ECD	3.33 – 6.67 μg/L	11.09 – 20.10 μg/L	[2]
GC-NPD, GC-ECD, GC-MS	2 ng/L	Not Reported	[7][8]
GC/MS (EPA Method)	Not Reported	0.05 ppb (μg/L)	[3]
GC/MS (Isotope Dilution)	1 ng/L	Not Reported	[4]

Detailed Experimental Protocols

This section provides a comprehensive protocol for the extraction and analysis of atrazine from water samples.



Protocol 1: Sample Collection and Preparation

- Sample Collection: Collect water samples in clean, amber glass bottles to prevent photodegradation of atrazine.
- Storage: Store samples at 4°C and analyze as soon as possible, ideally within 48 hours of collection.[2][9]
- Filtration: For turbid samples, filter through a 0.45 μm glass fiber filter to remove suspended solids that could clog the SPE cartridge.
- Internal Standard Spiking: Add an appropriate deuterated internal standard, such as
 Atrazine-d5, to all samples, blanks, and calibration standards to a final concentration of 0.10
 µg/mL.[3] This corrects for variations in extraction efficiency and instrument response.

Protocol 2: Solid-Phase Extraction (SPE) of Atrazine

This protocol utilizes a standard C18 SPE cartridge, a common choice for atrazine extraction. [3][7]

Materials:

- C18 SPE Cartridges (e.g., 500 mg, 6 mL)
- SPE Vacuum Manifold
- Methanol (HPLC Grade)
- Ethyl Acetate (HPLC Grade)
- Deionized Water
- Nitrogen Gas Evaporation System

Procedure:

- Cartridge Conditioning:
 - Pass 5 mL of methanol through the C18 cartridge to activate the sorbent.



- Do not allow the cartridge to dry.
- Flush the cartridge with 10 mL of deionized water.
- Sample Loading:
 - Load the prepared water sample (typically 200-500 mL) onto the conditioned cartridge.[3]
 - Maintain a steady flow rate of approximately 10-20 mL/min using the vacuum manifold.[9]
- Washing/Interference Elution:
 - After the entire sample has passed through, wash the cartridge with 2 x 2 mL of 50% methanol in water to remove polar interferences.[3]
- Drying:
 - Dry the cartridge thoroughly by drawing a vacuum for 15-20 minutes to remove residual water.[2][3]
- Elution:
 - Place a collection vial inside the manifold.
 - Elute the retained atrazine from the cartridge by passing 5 mL of ethyl acetate through the sorbent at a slow flow rate (1-2 mL/min).[2]
- · Concentration:
 - Evaporate the eluate to near dryness under a gentle stream of nitrogen gas at room temperature.[2]
 - Reconstitute the residue in 1 mL of a suitable solvent (e.g., methanol or mobile phase) for LC-MS/MS analysis.[2]

Protocol 3: LC-MS/MS Analysis

Instrumentation & Conditions:



- LC System: High-Performance Liquid Chromatography system.
- MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
- Gradient: A typical gradient would start at 95% A, ramping to 95% B over several minutes, followed by a re-equilibration step.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5-10 μL.
- · Ionization Mode: ESI Positive.
- Analysis Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions for Atrazine:

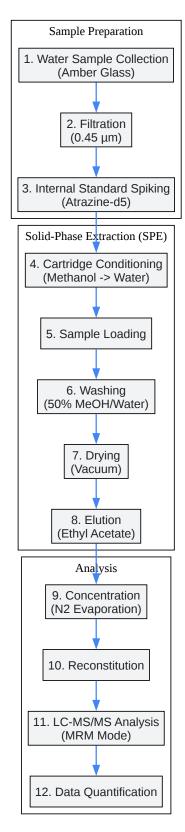
- Precursor Ion (Q1): m/z 216.1
- Product Ions (Q3): m/z 174.1 (quantifier), m/z 104.1 (qualifier)

Quantification:

- Prepare a series of calibration standards in the reconstitution solvent, ranging from expected sample concentrations (e.g., 0.05 to 5.0 μg/L).[3]
- Construct a calibration curve by plotting the peak area ratio (analyte/internal standard)
 against the concentration.
- Determine the concentration of atrazine in the samples by interpolating their peak area ratios from the calibration curve.



Visualizations Experimental Workflow

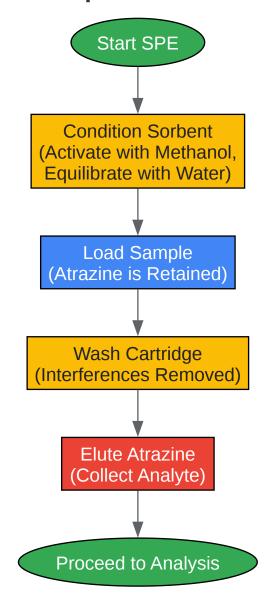




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Caption: Workflow for Atrazine Extraction and Analysis.

Logical Flow of SPE Steps



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Caption: Key Stages of the Solid-Phase Extraction Process.



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